
Montelukast Sulfoxide(Mixture of Diastereomers)
Übersicht
Beschreibung
Montelukast Sulfoxide is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .
Synthesis Analysis
A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst is reported . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .Molecular Structure Analysis
Montelukast Sulfoxide has a chemical formula of C35H36ClNO4S, an exact mass of 601.21, and a molecular weight of 602.190 . It is drawn with the software PyMol from the atomic coordinates of montelukast-CYP2C8 cocrystals .Chemical Reactions Analysis
A method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed . This method was validated under the stress conditions such as acidic, basic, peroxide, thermal, photolytic, and humidity degradation .Physical And Chemical Properties Analysis
Montelukast Sulfoxide has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . It also has an enthalpy of vaporization of 114.8±3.0 kJ/mol and a flash point of 407.7±32.9 °C .Wissenschaftliche Forschungsanwendungen
Chemical Properties
Montelukast Sulfoxide has the chemical formula C35H36ClNO3S and a molar mass of 586.19g/mol . It has a melting point between 145-148°C (293 to 298 °F) .
Pharmacokinetics
Montelukast is administered orally with a bioavailability of 63-73% . It has a high protein binding capacity of 99% . The drug is metabolized in the liver, primarily by CYP2C8 , and to a lesser extent by CYP3A4 and CYP2C9 . It has an elimination half-life of 2.7-5.5 hours .
Toxicological Studies
Toxicological studies have been conducted on Montelukast, including the Bacterial Reverse Mutation Test and Genetic Toxicity model . The overall result showed that impurities like sulfoxide were not mutagenic and non-genotoxic .
Pharmaceutical Formulation
Montelukast is available in various dosage forms, including 4 mg oral granules and 4 mg, 5 mg chewable tablets . The active ingredient is Montelukast sodium, and the inactive ingredients vary depending on the formulation .
Impurities
During research, it was found that the sulfoxide impurity exceeded the threshold value in some drug products . This impurity is generated during manufacturing and storage and is considered an inactive compound pharmacologically .
Therapeutic Use
Montelukast is a specific cysteinyl leukotriene receptor antagonist, belonging to the quinoline series. It is used therapeutically for the treatment of bronchial asthma and allergic rhinitis .
Stability Analysis
A stability-indicating method has been developed for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
Safety Considerations
Long-term control medication montelukast is used daily and regularly to achieve and maintain control of asthma. Toxicities of montelukast impurities should be carefully evaluated as it is chronically used in patients, particularly in children sometimes for lifetime courses .
Wirkmechanismus
Target of Action
Montelukast Sulfoxide, also known as Montelukast, primarily targets the leukotriene receptors in the body . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic rhinitis .
Mode of Action
Montelukast is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs . This blockage results in decreased inflammation and relaxation of smooth muscle , which helps to alleviate symptoms of asthma and allergies .
Biochemical Pathways
The primary biochemical pathway affected by Montelukast involves the leukotrienes , which are fatty signaling molecules used by the body during inflammation and allergic reactions . By blocking these leukotrienes, Montelukast can help to reduce inflammation and swelling , thereby mitigating the symptoms of conditions like asthma and allergic rhinitis .
Pharmacokinetics
Upon oral administration, Montelukast is rapidly absorbed . The mean peak plasma concentration is achieved in 3 to 4 hours . The mean oral bioavailability is 64% , although this can vary between 61-73% depending on the dose and concomitant food intake . Montelukast is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours , and excretion is primarily biliary .
Action Environment
The action of Montelukast can be influenced by various environmental factors. For instance, the presence of food can affect its bioavailability . Additionally, Montelukast’s effectiveness can be influenced by the individual’s overall health status and the presence of other medications. It is typically used in addition to or complementary with the use of inhaled corticosteroids or other agents in asthma step therapy .
Safety and Hazards
Zukünftige Richtungen
Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .
Eigenschaften
IUPAC Name |
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
CAS RN |
909849-96-3 | |
| Record name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



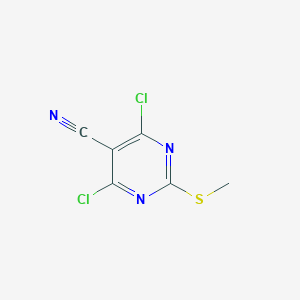

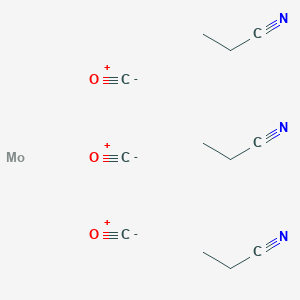
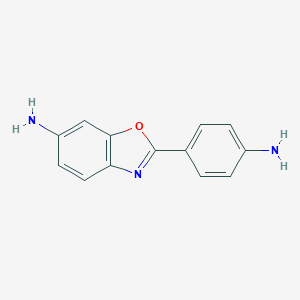
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
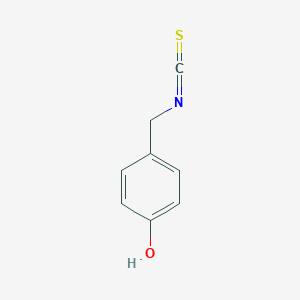

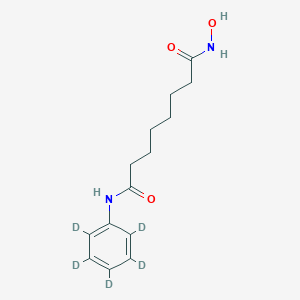
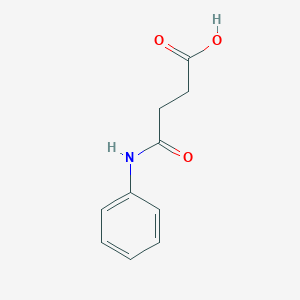
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
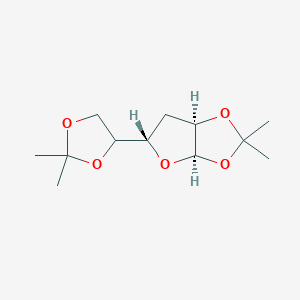
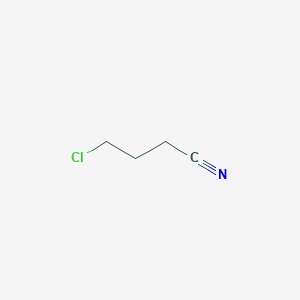

![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)